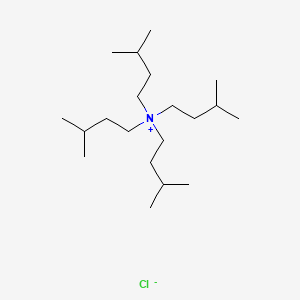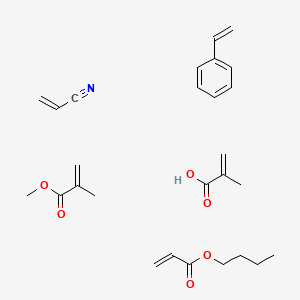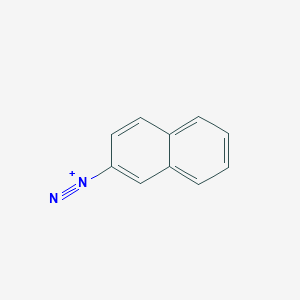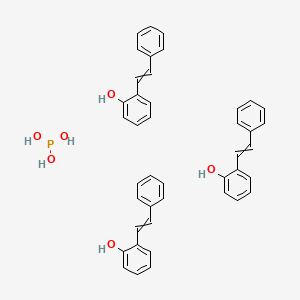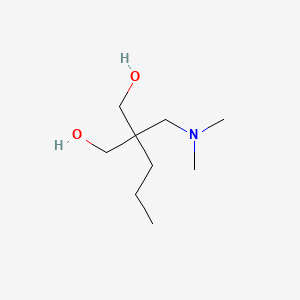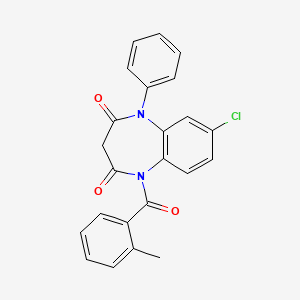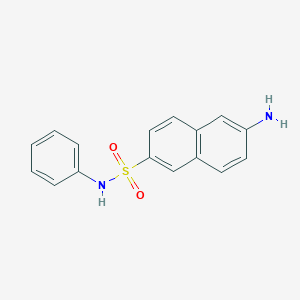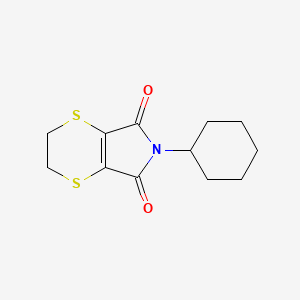
p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- is an organic compound with the chemical formula C8H6N2O2S2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- has several applications in scientific research. It is widely studied for its physical, chemical, and biological properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. Industrially, it may be used in the development of new materials or as a reagent in various chemical processes.
Wirkmechanismus
The mechanism by which p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- exerts its effects involves interactions with specific molecular targets and pathwaysDetailed studies on its mechanism of action are essential for understanding its full potential and optimizing its use in various fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- include p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-allyl- and p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-(phenylmethyl)- .
Uniqueness: What sets p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- apart from these similar compounds is its unique cyclohexyl group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications and further research.
Eigenschaften
CAS-Nummer |
34419-08-4 |
|---|---|
Molekularformel |
C12H15NO2S2 |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
6-cyclohexyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C12H15NO2S2/c14-11-9-10(17-7-6-16-9)12(15)13(11)8-4-2-1-3-5-8/h8H,1-7H2 |
InChI-Schlüssel |
DKOPMZBTABRHGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)SCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


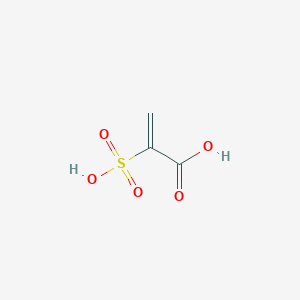
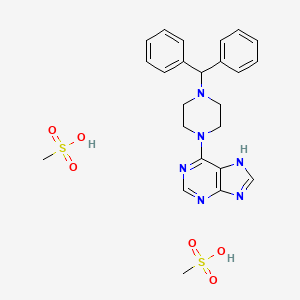
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
